An In-depth Technical Guide to the Chemical and Physical Properties of (1S,2S,4S)-1,2,4-trimethylcyclohexane
An In-depth Technical Guide to the Chemical and Physical Properties of (1S,2S,4S)-1,2,4-trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the specific stereoisomer (1S,2S,4S)-1,2,4-trimethylcyclohexane. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data on this compound. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its characteristics.
Chemical Identity and Structure
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups at positions 1, 2, and 4, with a specific stereochemistry defined by the (1S,2S,4S) configuration. This particular isomer is also known by its relative stereochemical descriptor, cis,trans,trans-1,2,4-trimethylcyclohexane.[1] The precise spatial arrangement of the methyl groups is crucial in determining its physical properties and conformational preferences.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | (1S,2S,4S)-1,2,4-trimethylcyclohexane |
| CAS Number | 7667-60-9[1] |
| Molecular Formula | C₉H₁₈[1] |
| Molecular Weight | 126.24 g/mol [1] |
| Synonyms | cis,trans,trans-1,2,4-trimethylcyclohexane, (1α,2β,4β)-1,2,4-trimethylcyclohexane |
| InChI Key | VCJPCEVERINRSG-CIUDSAMLSA-N[1] |
| SMILES | C[C@H]1CC--INVALID-LINK--C">C@@HC[1] |
Physical and Chemical Properties
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a flammable, colorless to light yellow liquid with a characteristic odor.[2] Its non-polar nature makes it a suitable solvent for other non-polar substances.
Table 2: Physical Properties
| Property | Value |
| Boiling Point | 143.5 °C at 760 mmHg |
| Density | 0.8 g/cm³[2] |
| Refractive Index | 1.416 |
| Melting Point | -86 °C (for 1,2,4-trimethylcyclohexane (B44741), isomer unspecified) |
| Kovats Retention Index | 845 (Standard non-polar column)[1] |
Conformational Analysis
The stereochemistry of (1S,2S,4S)-1,2,4-trimethylcyclohexane dictates its preferred three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the cis,trans,trans isomer, the most stable conformation is the one where the methyl groups occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions.
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of (1S,2S,4S)-1,2,4-trimethylcyclohexane are outlined below. These protocols are based on standard laboratory techniques for volatile organic compounds.
4.1. Determination of Boiling Point (Micro-method)
The boiling point of a small sample of the liquid can be determined using a Thiele tube apparatus.[3]
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating mantle or Bunsen burner, and mineral oil.
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Procedure:
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A small volume (a few milliliters) of (1S,2S,4S)-1,2,4-trimethylcyclohexane is placed in the small test tube.
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A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer fluid is above the level of the sample.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
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The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]
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4.2. Measurement of Density
The density of this volatile liquid can be measured using a pycnometer or a graduated cylinder and a balance.[4]
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Apparatus: Pycnometer (or a small graduated cylinder with a stopper), analytical balance.
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Procedure:
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The mass of the clean, dry pycnometer (or stoppered graduated cylinder) is accurately measured.
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The container is filled with a known volume of (1S,2S,4S)-1,2,4-trimethylcyclohexane. If using a pycnometer, it is filled to its calibrated volume.
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The filled container is weighed. Due to the volatility of the compound, it is important to keep it stoppered as much as possible to prevent evaporation.
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The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.
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4.3. Measurement of Refractive Index
An Abbe refractometer is a standard instrument for measuring the refractive index of liquid samples.[5][6]
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Apparatus: Abbe refractometer, dropper, and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning.
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Procedure:
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The prism of the refractometer is cleaned with a soft tissue and a volatile solvent and allowed to dry completely.
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A few drops of (1S,2S,4S)-1,2,4-trimethylcyclohexane are placed on the prism.
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The prism is closed and the light source is adjusted to illuminate the field of view.
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The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.
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The refractive index is read from the scale.
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The temperature of the measurement should be recorded as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).[6]
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4.4. Gas Chromatography for Isomer Separation
Gas chromatography (GC) is a key technique for separating and identifying isomers of trimethylcyclohexane.
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A non-polar capillary column is typically employed for the separation of hydrocarbon isomers.[7]
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Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like n-hexane.
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Chromatographic Conditions:
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Injection Volume: Typically 1 µL.
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Carrier Gas: Helium or Hydrogen.
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Temperature Program: A temperature gradient is often used to achieve good separation of isomers with close boiling points. For example, starting at a lower temperature and gradually increasing it.
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Detector Temperature: Maintained at a higher temperature than the column to ensure all components remain in the gas phase.
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Data Analysis: The retention time of the peak corresponding to (1S,2S,4S)-1,2,4-trimethylcyclohexane is compared to that of a known standard for identification. The peak area can be used for quantification.
Experimental Workflow and Data Analysis
The characterization of a sample of (1S,2S,4S)-1,2,4-trimethylcyclohexane typically follows a logical workflow to ensure its identity and purity.
Safety Information
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This guide provides a foundational understanding of the chemical and physical properties of (1S,2S,4S)-1,2,4-trimethylcyclohexane, supported by standard experimental protocols. For more specific applications, further research and validation are recommended.
